methyl [3-(3,4-dimethoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate
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Overview
Description
METHYL 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its chromeno[6,7-e][1,3]oxazin core, which is substituted with multiple functional groups, including methoxy, methyl, and oxo groups. The presence of these groups contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE typically involves multi-step organic reactions. One common approach is the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction forms the methyl ester, which is then subjected to further functionalization to introduce the chromeno[6,7-e][1,3]oxazin core and other substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
METHYL 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of METHYL 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-Dimethoxyphenyl Acetate: Shares the methoxy and phenyl groups but lacks the chromeno[6,7-e][1,3]oxazin core.
3,4-Dimethoxyphenylacetic Acid: Similar aromatic structure but differs in functional groups.
Methyl Homoveratrate: Another ester derivative with similar methoxy groups.
Uniqueness
METHYL 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is unique due to its chromeno[6,7-e][1,3]oxazin core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H27NO7 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
methyl 2-[3-[(3,4-dimethoxyphenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate |
InChI |
InChI=1S/C25H27NO7/c1-14-18-9-17-12-26(11-16-6-7-20(29-3)21(8-16)30-4)13-32-23(17)15(2)24(18)33-25(28)19(14)10-22(27)31-5/h6-9H,10-13H2,1-5H3 |
InChI Key |
PQBDVGCZVUWFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=C(C=C4)OC)OC)CC(=O)OC |
Origin of Product |
United States |
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